molecular formula C14H20N2O4 B2838200 N-(2,2-diethoxyethyl)-N'-phenyloxamide CAS No. 898374-43-1

N-(2,2-diethoxyethyl)-N'-phenyloxamide

Cat. No.: B2838200
CAS No.: 898374-43-1
M. Wt: 280.324
InChI Key: SJNDZRQKKRZTMA-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-phenyloxamide, also known as DEPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPOX is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Gastrointestinal Motility Enhancement

Compounds structurally related to N-(2,2-diethoxyethyl)-N'-phenyloxamide, such as metoclopramide, have been investigated for their ability to stimulate gastric contractile activity and accelerate stomach emptying without significantly increasing gastric acid secretion. This suggests potential applications in treating gastrointestinal motility disorders (Jacoby & Brodie, 1967).

Flame Retardant Materials

Phosphorus-containing Mannich-type bases, which share a structural resemblance to this compound, have been used as curing agents for epoxy resins, demonstrating enhanced flame retardancy and thermal properties. This indicates the potential for creating fire-resistant materials (Liu et al., 2009).

Antioxidant Properties

A study on N-arylbenzamides, including those with amino or amino-protonated moieties, revealed improved antioxidative properties. These findings could inform the development of new antioxidant agents, highlighting the utility of benzamide derivatives in mitigating oxidative stress (Perin et al., 2018).

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides with varying phenyl substituents have shown significant uptake in melanoma tissues in experimental models. This suggests potential applications in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been studied for their ability to inhibit the acidic corrosion of mild steel. The presence of electron-donating or withdrawing substituents on the benzamide moiety significantly influences the inhibition efficiency, indicating potential applications in industrial corrosion protection (Mishra et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide’s action are currently unknown

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s efficacy and stability . .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-19-12(20-4-2)10-15-13(17)14(18)16-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNDZRQKKRZTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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